molecular formula C15H19NO2 B13948562 2-Butenamide, 3-(4-methoxyphenyl)-2-methyl-N-2-propenyl-, (Z)- CAS No. 60548-52-9

2-Butenamide, 3-(4-methoxyphenyl)-2-methyl-N-2-propenyl-, (Z)-

Cat. No.: B13948562
CAS No.: 60548-52-9
M. Wt: 245.32 g/mol
InChI Key: ACGWJTQJPVCLTG-QXMHVHEDSA-N
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Description

(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide is an organic compound characterized by its unique structure, which includes an allyl group, a methoxy group, and a cinnamamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alpha,beta-dimethylcinnamic acid and allylamine.

    Esterification: The alpha,beta-dimethylcinnamic acid is first esterified using methanol and a suitable acid catalyst to form the corresponding methyl ester.

    Amidation: The methyl ester is then reacted with allylamine under controlled conditions to form the desired cinnamamide derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide may involve large-scale reactors and continuous flow processes to ensure efficient synthesis and high yield. The use of automated systems and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce the double bonds in the compound.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamic acid
  • (Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamyl alcohol

Uniqueness

(Z)-N-Allyl-alpha,beta-dimethyl-4-methoxycinnamamide is unique due to its specific structural features, such as the presence of both an allyl group and a methoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.

Properties

CAS No.

60548-52-9

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

(Z)-3-(4-methoxyphenyl)-2-methyl-N-prop-2-enylbut-2-enamide

InChI

InChI=1S/C15H19NO2/c1-5-10-16-15(17)12(3)11(2)13-6-8-14(18-4)9-7-13/h5-9H,1,10H2,2-4H3,(H,16,17)/b12-11-

InChI Key

ACGWJTQJPVCLTG-QXMHVHEDSA-N

Isomeric SMILES

C/C(=C(\C)/C(=O)NCC=C)/C1=CC=C(C=C1)OC

Canonical SMILES

CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)OC

Origin of Product

United States

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